molecular formula C20H16ClN3OS B4340040 2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE

2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE

Cat. No.: B4340040
M. Wt: 381.9 g/mol
InChI Key: LBIUTMZVHPVWSN-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.

    Formation of the Thiazole Ring: This can be done by reacting the intermediate with thioamides under acidic conditions.

    Final Coupling: The final step involves coupling the thiazole derivative with the quinoline core using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

    Reduction: Reduction reactions might target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield an amine derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide: Lacks the methyl group on the quinoline ring.

    2-(3-chlorophenyl)-N-(1,3-thiazol-2-yl)-3-methyl-4-quinolinecarboxamide: Lacks the dihydro group on the thiazole ring.

Uniqueness

The presence of the methyl group on the quinoline ring and the dihydro group on the thiazole ring might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-12-17(19(25)24-20-22-9-10-26-20)15-7-2-3-8-16(15)23-18(12)13-5-4-6-14(21)11-13/h2-8,11H,9-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIUTMZVHPVWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=NCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3-CHLOROPHENYL)-N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-METHYL-4-QUINOLINECARBOXAMIDE

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